
Xylamine hydrochloride
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride is a chemical compound with a variety of applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with N-ethyl-2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Route 1: Reaction of 2,6-Xylidine with Carbon Disulfide and 3-Amino-1-Propanol
This method involves sequential nucleophilic substitutions and cyclization:
-
Initial Reactants :
-
2,6-Xylidine (50.0 g, 0.41 mol)
-
Triethylamine (45.5 g, 0.45 mol)
-
Carbon disulfide (32.5 g, 0.43 mol)
-
-
Reaction Conditions :
-
Mix at ambient temperature, then cool to 15°C.
-
Add 3-Amino-1-propanol (30.8 g, 0.41 mol) over 20 minutes.
-
Heat to 80°C for 6 hours.
-
-
Workup :
Route 2: Reaction of 2,6-Dimethylaniline with Ethyl Chloroformate
This alternative method produces xylazine hydrochloride via isothiocyanate intermediates:
-
Reactants :
-
2,6-Dimethylaniline (1,008 g)
-
Ethyl chloroformate (890.8 g, 8.21 mol)
-
-
Conditions :
Parameter | Route 1 | Route 2 |
---|---|---|
Key Reagents | 2,6-Xylidine, carbon disulfide | 2,6-dimethylaniline, ethyl chloroformate |
Yield | >99.5% | 55.2% |
Purification | HPLC, acetone wash | Distillation |
Solid-State Chemistry and Polymorphs
Xylazine hydrochloride exhibits polymorphism and forms cocrystals, influenced by hydrogen bonding and intermolecular interactions. Key findings from solid-state studies include:
Cocrystal Formation
Cocrystals with coformers (e.g., amide, carboxylic acid moieties) are synthesized through:
-
Ball milling : Optimized protocols ensure high purity.
-
Characterization : ³⁵Cl solid-state NMR (SSNMR) and density functional theory (DFT) reveal distinct electric field gradient tensors for each solid form .
Solid Form | Key Feature |
---|---|
Polymorphs | Varying hydrogen-bonding networks |
Cocrystals | Enhanced stability via heteromeric interactions |
Characterization | ³⁵Cl SSNMR, DFT-refined EFG tensors |
Metabolic Pathways and Excretion
Xylazine undergoes rapid hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A, yielding 20 metabolites:
-
Phase I Metabolism : Hydroxylation, dealkylation, C-oxidation, S-oxidation.
-
Phase II Metabolism : Glucuronidation of hydroxylated derivatives .
Metabolite | Structure |
---|---|
Xylazine-M (2,6-dimethylaniline) | Parent amine core |
Xylazine-M (HO-2,6-dimethylaniline isomer) | Hydroxylated derivatives |
Xylazine-M (sulfone) | Oxidized sulfur moiety |
Approximately 70% of the dose is excreted renally as metabolites, with undetectable parent compound in urine .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Mechanism of Action : Xylamine acts primarily by agonizing alpha-2 adrenergic receptors (α2-ARs), leading to decreased norepinephrine release and resultant sedation and analgesia.
- Pharmacokinetics : The onset of action is rapid, typically within minutes, with effects lasting up to four hours in animals. The drug undergoes extensive hepatic metabolism, with metabolites excreted in urine.
Veterinary Applications
Xylamine hydrochloride is widely used in veterinary medicine for:
- Sedation : It is often administered prior to surgical procedures to induce sedation in various animal species.
- Anesthesia : Frequently used in combination with other anesthetics like ketamine to enhance analgesic effects.
- Muscle Relaxation : Provides muscle relaxation during surgeries or diagnostic procedures.
Clinical Research Applications
Recent studies have highlighted the implications of this compound in clinical settings:
- Toxicology Studies : Research has documented cases of xylazine toxicity among humans, particularly involving intravenous drug users who combine xylazine with opioids like fentanyl. Reports indicate significant complications such as respiratory depression and severe hypotension .
- Case Studies :
Comparative Data Table
Application Area | Description | Notable Findings |
---|---|---|
Veterinary Medicine | Sedative and anesthetic for surgical procedures | Effective in reducing stress and pain |
Toxicology | Documented human toxicity cases | Significant adverse effects observed |
Clinical Research | Studies on overdose management | Limited efficacy of naloxone in toxicity |
Future Directions and Challenges
The increasing prevalence of xylazine in illicit drug formulations poses significant public health challenges. There is a critical need for:
- Enhanced Surveillance : Monitoring the emergence of xylazine as an adulterant in street drugs.
- Clinical Guidelines : Development of specific management protocols for xylazine intoxication.
- Research Investment : Further studies to elucidate the pharmacodynamics and long-term effects of this compound.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can affect their function. This property is particularly relevant in its potential use as a chemotherapeutic agent, where it can inhibit the proliferation of cancer cells by inducing DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are also alkylating agents used in cancer treatment.
N-(2-Chloroethyl)-N-methylbenzylamine: A similar compound with slightly different alkyl groups, affecting its reactivity and applications.
N-(2-Chloroethyl)-N-ethylbenzylamine: Another related compound with different substituents, used in various chemical syntheses.
Uniqueness
N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of alkylating properties and the presence of both ethyl and methyl groups makes it a versatile compound for research and industrial purposes.
Biologische Aktivität
Xylamine hydrochloride, a derivative of xylazine, is primarily recognized for its biological activity as an alpha-2 adrenergic receptor agonist. This compound exhibits a variety of effects on the central and peripheral nervous systems, influencing neurotransmitter release and demonstrating potential therapeutic applications. This article delves into the biological activity of this compound, incorporating data tables, case studies, and research findings.
This compound acts predominantly as an α2-adrenergic receptor agonist , similar to clonidine. By binding to these receptors, it inhibits the release of norepinephrine and dopamine, leading to a range of physiological effects including sedation, analgesia, and muscle relaxation . The compound's lipophilic nature allows it to penetrate the central nervous system effectively, where it exerts its actions.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Half-Life : Approximately 23 to 50 minutes.
- Routes of Administration : Commonly administered via intravenous (IV), subcutaneous (SC), intramuscular (IM), and inhalation methods.
- Metabolism : Primarily metabolized to 2,6-dimethylaniline (DMA) through phase I metabolic processes such as dealkylation and hydroxylation .
Sedative and Analgesic Properties
This compound has been used in veterinary medicine for its sedative and analgesic properties. Its effectiveness in reducing pain perception is attributed to its action on the central nervous system, where it modulates pain pathways by decreasing norepinephrine release .
Effects on Oxidative Stress
Recent studies have indicated that this compound may influence oxidative stress levels in cells. For instance, exposure to xylamine in combination with other drugs like cocaine (COC) and 6-monoacetylmorphine (6-MAM) resulted in increased levels of reactive oxygen species (ROS) in endothelial cells. This suggests that while xylamine can induce oxidative stress, it may also exhibit antioxidant properties when combined with certain substances, potentially acting as a "scavenger" of free radicals .
Case Studies
A systematic review highlighted various case reports involving this compound use, particularly in overdose scenarios. The findings indicated:
- Dosage Variability : Fatal doses ranged from 40 mg to 2400 mg.
- Co-administration with Opioids : Many cases involved concurrent use with opioids, complicating the clinical picture.
- Management Challenges : Due to its rapid metabolism and elimination, timely identification and treatment are critical in overdose cases .
Research Findings
The following table summarizes significant research findings related to this compound:
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2;/h4-7H,3,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAOKTBHSXYRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587867 | |
Record name | 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57913-68-5 | |
Record name | 2-Chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.